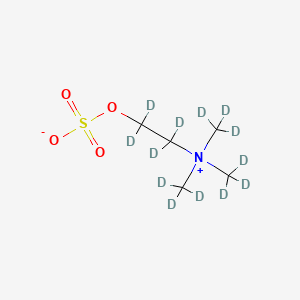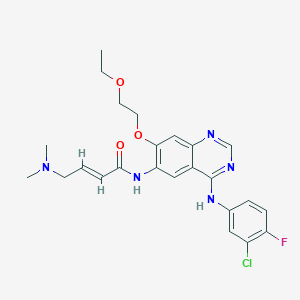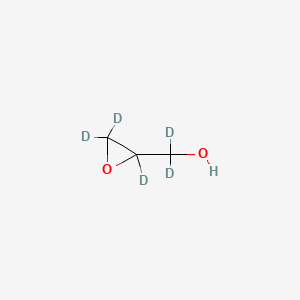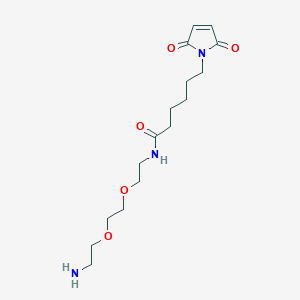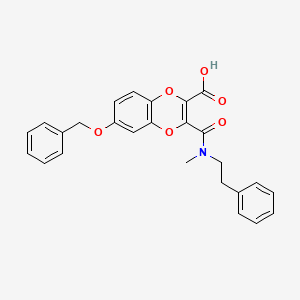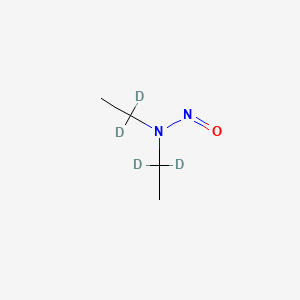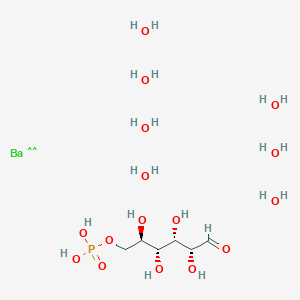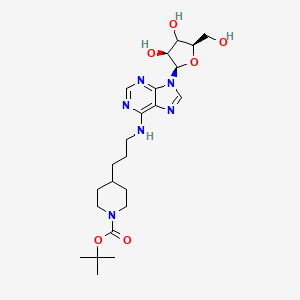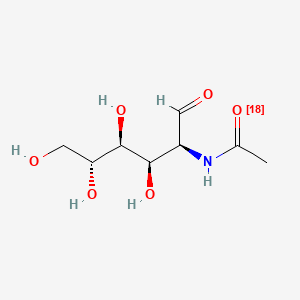
N-Acetyl-D-mannosamine-18O
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-D-mannosamine-18O is a derivative of N-Acetyl-D-mannosamine, a hexosamine monosaccharide. It is a stable, naturally occurring compound and serves as a precursor in the biosynthesis of sialic acids, which are essential components of glycoproteins and glycolipids . The compound is particularly significant in the field of biochemistry and molecular biology due to its role in various biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Aldolase Treatment of Sialic Acid: This method involves the enzymatic treatment of sialic acid with aldolase to produce N-Acetyl-D-mannosamine and pyruvic acid.
Base Catalyzed Epimerization of N-Acetylglucosamine: This chemical method uses a base to catalyze the epimerization of N-Acetylglucosamine to form N-Acetyl-D-mannosamine.
Rhodium (II)-Catalyzed Oxidative Cyclization of Glucal 3-Carbamates: This advanced synthetic route involves the use of rhodium (II) as a catalyst to oxidatively cyclize glucal 3-carbamates, resulting in the formation of N-Acetyl-D-mannosamine.
Industrial Production Methods
N-Acetyl-D-mannosamine is industrially produced in large quantities by companies such as New Zealand Pharmaceuticals Ltd. The commercial process typically involves the conversion of N-Acetylglucosamine to N-Acetyl-D-mannosamine .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: N-Acetyl-D-mannosamine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: N-Acetyl-D-mannosamine can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of N-Acetyl-D-mannosamine, such as N-Acetylneuraminic acid and other sialic acids .
Aplicaciones Científicas De Investigación
N-Acetyl-D-mannosamine-18O has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of sialic acids and other complex carbohydrates.
Industry: It is used in the production of glycoproteins and glycolipids for various industrial applications.
Mecanismo De Acción
N-Acetyl-D-mannosamine-18O exerts its effects by serving as a precursor in the biosynthesis of sialic acids. The compound is converted into N-Acetylneuraminic acid through a series of enzymatic reactions involving UDP-N-acetylglucosamine 2-epimerase and N-Acetylneuraminic acid synthase . These sialic acids are then incorporated into glycoproteins and glycolipids, playing a crucial role in cellular recognition, communication, and immune response .
Comparación Con Compuestos Similares
Similar Compounds
N-Acetylglucosamine: A precursor in the biosynthesis of N-Acetyl-D-mannosamine.
N-Acetylneuraminic Acid: A sialic acid derivative formed from N-Acetyl-D-mannosamine.
N-Acetylgalactosamine: Another hexosamine monosaccharide with similar properties.
Uniqueness
N-Acetyl-D-mannosamine-18O is unique due to its specific role as a precursor in the biosynthesis of sialic acids. Its stable nature and ability to undergo various chemical reactions make it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C8H15NO6 |
|---|---|
Peso molecular |
223.21 g/mol |
Nombre IUPAC |
N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6-,7-,8-/m1/s1/i12+2 |
Clave InChI |
MBLBDJOUHNCFQT-JTQQRYAJSA-N |
SMILES isomérico |
CC(=[18O])N[C@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
SMILES canónico |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


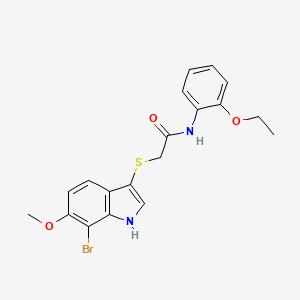
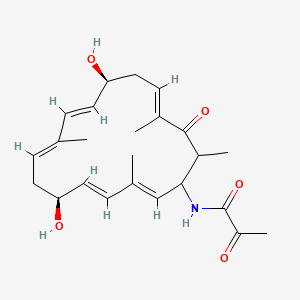
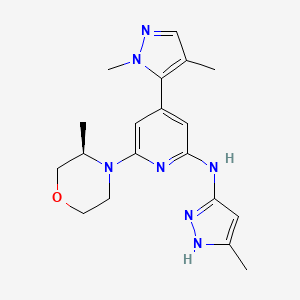
![(2S)-2-amino-2-[2-[4-(6-methylheptoxy)phenyl]ethyl]pentan-1-ol](/img/structure/B12402753.png)
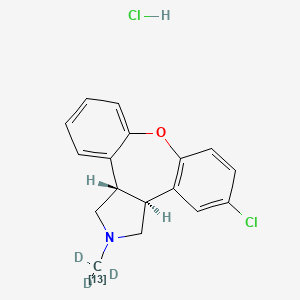
![Methyl 3-[7,12-bis(1-hydroxyethyl)-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoate](/img/structure/B12402770.png)
